molecular formula C16H10F3NO2 B12878384 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- CAS No. 825620-21-1

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Cat. No.: B12878384
CAS No.: 825620-21-1
M. Wt: 305.25 g/mol
InChI Key: VSQXYMRUKWJUIY-UHFFFAOYSA-N
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Description

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction typically involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization to introduce the trifluoromethoxy and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: It has been studied for its potential use in treating infections caused by multidrug-resistant bacteria.

    Industry: The compound is used in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and trifluoromethoxy groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

825620-21-1

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-12-14(8-11)20-13(9-15(12)21)10-4-2-1-3-5-10/h1-9H,(H,20,21)

InChI Key

VSQXYMRUKWJUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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